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Compound of Interest

Compound Name:
4-Bromo-3-methoxypyridine

hydrochloride

Cat. No.: B577676 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-3-
methoxypyridine hydrochloride (CAS No. 1209335-53-4), a key intermediate in

pharmaceutical and agrochemical research. Due to the limited availability of a complete public

dataset for the hydrochloride salt, this guide synthesizes data from the free base, 4-Bromo-3-

methoxypyridine, with established principles of spectroscopic shifts upon protonation. This

approach offers a robust, predictive, and scientifically grounded characterization for

researchers in the field.

Molecular Structure and Spectroscopic Overview
4-Bromo-3-methoxypyridine hydrochloride is a substituted pyridine derivative. The core

structure consists of a pyridine ring substituted with a bromine atom at the 4-position and a

methoxy group at the 3-position. The hydrochloride salt form results from the protonation of the

basic nitrogen atom of the pyridine ring. This protonation significantly influences the electronic

environment of the molecule, leading to predictable changes in its spectroscopic signatures,

particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Caption: Molecular structure of 4-Bromo-3-methoxypyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

protonation of the pyridine nitrogen in 4-Bromo-3-methoxypyridine hydrochloride causes a

downfield shift of the signals of the ring protons due to the increased electron-withdrawing

effect of the positively charged nitrogen.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 4-Bromo-3-methoxypyridine hydrochloride in a solvent

like DMSO-d₆ would show three aromatic protons and one methoxy group. The proton on the

nitrogen would also be visible, often as a broad singlet.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H-N ~14.0 - 15.0 br s -

H-2 ~8.5 - 8.7 d ~5-6

H-6 ~8.3 - 8.5 d ~5-6

H-5 ~7.6 - 7.8 t ~5-6

OCH₃ ~4.0 - 4.2 s -

Note: These are predicted values based on data for related pyridine compounds and the known

effects of protonation. Actual values may vary depending on the solvent and concentration.

The downfield shift of the aromatic protons upon protonation is a well-documented

phenomenon.[1][2] The electron-withdrawing nature of the pyridinium ion deshields the ring

protons, causing them to resonate at a lower field compared to the free base.

¹³C NMR Spectroscopy
Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show downfield

shifts for the carbon atoms of the pyridine ring compared to the free base.
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Carbon Predicted Chemical Shift (ppm)

C-4 ~145 - 148

C-2 ~142 - 145

C-6 ~140 - 143

C-3 ~155 - 158

C-5 ~110 - 113

OCH₃ ~56 - 59

Note: These are predicted values. The assignment is based on the expected electronic effects

of the substituents and protonation.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 4-Bromo-3-methoxypyridine hydrochloride will exhibit characteristic bands for

the aromatic ring, the C-O bond of the methoxy group, and, notably, the N-H bond of the

pyridinium ion.

Wavenumber (cm⁻¹) Vibration

~3200 - 2800 N-H stretch (pyridinium ion)

~3100 - 3000 Aromatic C-H stretch

~1630 - 1580 C=C and C=N ring stretching

~1250 - 1200 Aryl-O stretch (asymmetric)

~1050 - 1000 Aryl-O stretch (symmetric)

~800 - 700 C-Br stretch

The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretch in a

pyridinium salt and is a key diagnostic feature.[3][4] The fingerprint region will contain a
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complex pattern of bands corresponding to various bending and stretching vibrations of the

substituted pyridine ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 4-Bromo-3-methoxypyridine hydrochloride, the mass spectrum is typically

acquired for the free base, as the hydrochloride salt will dissociate in the mass spectrometer.

The spectrum will show the molecular ion peak of the free base. A key feature will be the

isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two

molecular ion peaks (M+ and M+2) of almost equal intensity.

Molecular Ion:

m/z for C₆H₆⁷⁹BrNO: 186.96

m/z for C₆H₆⁸¹BrNO: 188.96

Fragmentation Pattern
The fragmentation of 4-Bromo-3-methoxypyridine is expected to proceed through several

pathways, including the loss of a methyl radical from the methoxy group, loss of CO, and

cleavage of the bromine atom.

[M]+.
m/z 187/189

[M-CH3]+
m/z 172/174-CH3

[M-CO]+.
m/z 159/161

-CO

[M-Br]+
m/z 108

-Br

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for 4-Bromo-3-methoxypyridine.
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Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described in this guide.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Bromo-3-methoxypyridine hydrochloride in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer

using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due

to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI).

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated

molecular ion of the free base.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Bromo-3-methoxypyridine hydrochloride. By combining data from the free base with
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established principles of spectroscopic theory, researchers can confidently identify and

characterize this important chemical intermediate. The provided protocols offer a starting point

for obtaining high-quality experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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